5-[1-[4-Methyl-3-(2-oxoimidazolidin-1-yl)benzoyl]pyrrolidin-2-yl]thiophene-2-carboxamide
Overview
Description
5-[1-[4-Methyl-3-(2-oxoimidazolidin-1-yl)benzoyl]pyrrolidin-2-yl]thiophene-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-[4-Methyl-3-(2-oxoimidazolidin-1-yl)benzoyl]pyrrolidin-2-yl]thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the core structures, followed by their functionalization and coupling. Common synthetic routes include:
Formation of the Thiophene Ring: This can be achieved through the Paal-Knorr synthesis or other cyclization methods.
Preparation of the Pyrrolidine Ring: This often involves the reduction of pyrrole derivatives or cyclization of appropriate precursors.
Synthesis of the Imidazolidinone Moiety: This can be synthesized via the reaction of urea derivatives with appropriate aldehydes or ketones.
Coupling Reactions: The final step involves coupling the synthesized fragments using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, pressure, solvent), and employing continuous flow techniques to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can be performed on the imidazolidinone moiety using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzoyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: m-CPBA, potassium permanganate (KMnO4)
Reducing Agents: LiAlH4, sodium borohydride (NaBH4)
Coupling Agents: EDC, DCC
Solvents: Dichloromethane (DCM), tetrahydrofuran (THF), dimethylformamide (DMF)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to sulfoxides or sulfones, while reduction of the imidazolidinone moiety can yield amines or alcohols.
Scientific Research Applications
5-[1-[4-Methyl-3-(2-oxoimidazolidin-1-yl)benzoyl]pyrrolidin-2-yl]thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Material Science: Its structural properties can be exploited in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Industrial Applications: It can be used in the synthesis of advanced polymers or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 5-[1-[4-Methyl-3-(2-oxoimidazolidin-1-yl)benzoyl]pyrrolidin-2-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target, but common mechanisms include inhibition of enzyme activity, modulation of receptor signaling, and interaction with nucleic acids.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid
- 2-(2-Oxo-1-imidazolidinyl)ethyl methacrylate
- 4-(2-imino-3-methyl-5-oxoimidazolidin-1-yl)butanoic acid
Uniqueness
5-[1-[4-Methyl-3-(2-oxoimidazolidin-1-yl)benzoyl]pyrrolidin-2-yl]thiophene-2-carboxamide stands out due to its combination of a thiophene ring, a pyrrolidine ring, and an imidazolidinone moiety. This unique structure imparts specific chemical properties and potential applications that are not found in the similar compounds listed above. For instance, the presence of the thiophene ring can enhance electronic properties, making it suitable for applications in material science and electronics.
Properties
IUPAC Name |
5-[1-[4-methyl-3-(2-oxoimidazolidin-1-yl)benzoyl]pyrrolidin-2-yl]thiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3S/c1-12-4-5-13(11-15(12)24-10-8-22-20(24)27)19(26)23-9-2-3-14(23)16-6-7-17(28-16)18(21)25/h4-7,11,14H,2-3,8-10H2,1H3,(H2,21,25)(H,22,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBOWDPRSMREYMP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCCC2C3=CC=C(S3)C(=O)N)N4CCNC4=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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